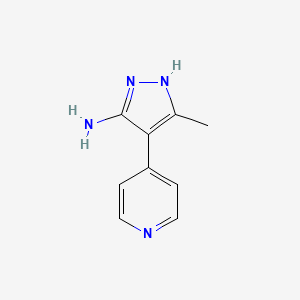

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine

CAS No.: 1322805-87-7

Cat. No.: VC2804043

Molecular Formula: C9H10N4

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1322805-87-7 |

|---|---|

| Molecular Formula | C9H10N4 |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | 5-methyl-4-pyridin-4-yl-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H3,10,12,13) |

| Standard InChI Key | MUHMOPBFQRSENZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)N)C2=CC=NC=C2 |

| Canonical SMILES | CC1=C(C(=NN1)N)C2=CC=NC=C2 |

Introduction

Structural Characteristics

Molecular Formula and Weight

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine has the molecular formula C9H10N4, containing nine carbon atoms, ten hydrogen atoms, and four nitrogen atoms . The molecular weight of this compound is 174.20 g/mol , making it a relatively small organic molecule. The presence of four nitrogen atoms in its structure contributes significantly to its chemical behavior and potential biological activities, as nitrogen atoms often serve as hydrogen bond acceptors and participate in various interactions with biological targets.

Structural Representation

The structure of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with specific functional groups. The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms at positions 1 and 2. The compound features:

-

A methyl group (-CH3) at position 3 of the pyrazole ring

-

A pyridin-4-yl group at position 4, connecting the pyrazole ring to a pyridine moiety

-

An amine group (-NH2) at position 5, providing a reactive functional group for further modifications

This structural arrangement creates a unique chemical entity with specific electron distribution and reactivity patterns. The presence of the pyridine ring enhances the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions, which is crucial for its potential therapeutic applications.

Chemical Identifiers

Several chemical identifiers are used to uniquely represent 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine in various databases and scientific literature:

Physical and Chemical Properties

Physical State and Appearance

Based on its structural characteristics and similar compounds, 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine is typically a solid at room temperature. While specific information about its appearance is limited in the available literature, similar pyrazole derivatives often appear as crystalline powders, ranging from white to off-white in color. The compound's physical properties are influenced by the intermolecular forces, including hydrogen bonding through its amine group and nitrogen atoms in the pyrazole and pyridine rings.

Collision Cross Section Data

Collision Cross Section (CCS) data provides valuable information about the three-dimensional structure and conformation of molecules in the gas phase. For 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine, predicted CCS values have been reported for various adducts, as shown in Table 1 .

Table 1: Predicted Collision Cross Section Data for 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 175.09783 | 136.5 |

| [M+Na]+ | 197.07977 | 149.4 |

| [M+NH4]+ | 192.12437 | 144.1 |

| [M+K]+ | 213.05371 | 145.3 |

| [M-H]- | 173.08327 | 138.9 |

| [M+Na-2H]- | 195.06522 | 144.5 |

| [M]+ | 174.09000 | 138.8 |

| [M]- | 174.09110 | 138.8 |

These CCS values provide insights into the size and shape of the molecule in different ionization states, which can be valuable for analytical applications such as ion mobility mass spectrometry. The variations in CCS values across different adducts reflect changes in the three-dimensional structure of the molecule upon ionization, providing information about its conformational flexibility.

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the condensation of pyridine-4-carbaldehyde with 3-methyl-1H-pyrazol-5-amine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, using solvents like ethanol or methanol. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.

The general reaction scheme can be represented as follows:

Pyridine-4-carbaldehyde + 3-methyl-1H-pyrazol-5-amine → 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine

Key reaction conditions include:

-

Base: Sodium hydroxide or potassium carbonate

-

Solvent: Ethanol or methanol

-

Temperature: Reflux conditions (typically 60-80°C)

-

Reaction time: Several hours

After completion of the reaction, the product is typically isolated through filtration, followed by purification methods such as recrystallization or column chromatography. The purity of the final product can be verified using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Industrial Production Methods

On an industrial scale, the production of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as palladium or copper complexes can be employed to accelerate the reaction. Additionally, continuous flow reactors may be used to optimize the production process, ensuring consistent quality and scalability.

Industrial production methods typically focus on:

-

Optimizing reaction conditions for higher yields and purity

-

Reducing reaction times through efficient catalysis

-

Minimizing waste and byproduct formation

-

Ensuring process safety and environmental sustainability

-

Implementing efficient purification and quality control measures

These considerations are essential for the cost-effective and sustainable production of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine on a commercial scale, particularly for applications in pharmaceutical development or material science.

Chemical Reactivity

Oxidation Reactions

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine can undergo oxidation reactions using various oxidizing agents. Potassium permanganate in an acidic medium is commonly used for the oxidation of such compounds. The oxidation reactions typically result in the formation of pyrazole oxides, where the nitrogen atoms in the pyrazole ring are oxidized.

The oxidation reaction can be generalized as:

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine + Oxidizing Agent → Pyrazole Oxide Derivatives

The reactivity towards oxidation is influenced by the electron density distribution in the molecule, with the electron-rich nitrogen atoms being particularly susceptible to oxidation. The presence of the methyl and pyridin-4-yl substituents can modulate this reactivity through their electronic effects.

Reduction Reactions

Reduction of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine can be achieved using reducing agents such as sodium borohydride in methanol. These reduction reactions typically target the functional groups present in the molecule, such as the pyridine ring or the C=N bonds in the pyrazole ring, resulting in reduced pyrazole derivatives.

The reduction reaction can be represented as:

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine + Reducing Agent → Reduced Pyrazole Derivatives

The selectivity of the reduction can often be controlled by the choice of reducing agent and reaction conditions, allowing for the targeted modification of specific functional groups within the molecule.

Substitution Reactions

The amine group at position 5 of the pyrazole ring in 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine makes it susceptible to various substitution reactions. Nucleophilic substitution reactions can occur where the amine group is replaced by other nucleophiles, such as halides or alkoxides, in the presence of a base. These reactions expand the diversity of derivatives that can be synthesized from this compound.

A general scheme for substitution reactions can be:

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine + Nucleophile → Substituted Pyrazole Derivatives

Additionally, the amine group can participate in various transformations, including:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Diazotization followed by various coupling reactions

-

Formation of imines or Schiff bases with aldehydes or ketones

These reactions provide versatile pathways for the functionalization of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine, enabling the synthesis of a diverse range of derivatives with potentially enhanced biological activities or physical properties.

Other Notable Reactions

In addition to the reactions mentioned above, 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine can participate in various other transformations due to its multiple reactive sites:

-

The pyridine nitrogen can act as a nucleophile in alkylation reactions

-

The pyrazole N-H can undergo N-alkylation or N-arylation reactions

-

The compound can serve as a ligand for metal complexation due to its nitrogen atoms

-

The pyrazole ring can participate in electrophilic substitution reactions

-

The compound can undergo coupling reactions to form dimers or oligomers

The ability of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine to participate in such a wide range of chemical transformations highlights its versatility as a building block for the synthesis of more complex molecules with diverse applications.

Biological Activities and Applications

Antimicrobial Properties

Pyrazole derivatives, including compounds similar to 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine, have been reported to exhibit antimicrobial activities against various bacterial and fungal strains. While specific data on the antimicrobial activity of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine itself is limited in the available literature, related compounds have shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli.

The mechanism of antimicrobial action may involve:

-

Disruption of microbial cell membranes

-

Inhibition of essential enzymes in microbial metabolism

-

Interference with nucleic acid synthesis

-

Disruption of cell wall synthesis

The nitrogen-rich structure of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine, with its potential for hydrogen bonding and other non-covalent interactions, could contribute to its ability to interact with biological targets in microbial cells, leading to growth inhibition or cell death.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

This data, although for related compounds, suggests that 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine may have potential as a lead compound for the development of anticancer agents. The anticancer activity could be due to various mechanisms, including:

-

Inhibition of specific enzymes or receptors involved in cancer cell proliferation

-

Induction of apoptosis (programmed cell death) in cancer cells

-

Interference with cell cycle progression

-

Disruption of cellular signaling pathways critical for cancer cell survival

Further studies are needed to elucidate the specific anticancer mechanisms of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine and optimize its activity through structural modifications.

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, pyrazole derivatives similar to 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine have been explored for various other therapeutic applications:

-

Antitubercular activity: Studies have shown promising results against Mycobacterium tuberculosis, with significant minimum inhibitory concentration (MIC) values

-

Anti-inflammatory properties: Some pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory enzymes and cytokines

-

Central nervous system (CNS) activities: Certain pyrazole compounds have shown potential in modulating neurotransmitter systems

-

Antidiabetic effects: Some pyrazole derivatives have exhibited properties that may be beneficial in managing diabetes

-

Antiviral properties: Several pyrazole compounds have shown activity against various viral pathogens

These diverse therapeutic potentials highlight the significance of compounds like 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine in drug discovery and development.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine, differing in the position of substituents or the nature of the heterocyclic rings. Some notable structural analogs include:

-

5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine: A positional isomer with the pyridine group at position 3 instead of position 4

-

4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine: Contains the same substituents but in different positions on the pyrazole ring

-

3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine: Features the pyridine group at position 1 of the pyrazole ring instead of position 4

-

3-methyl-1-phenyl-1H-pyrazol-5-amine: Contains a phenyl group instead of a pyridine group at position 1 of the pyrazole ring

Functional Similarities and Differences

Comparing 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine with similar compounds reveals important functional similarities and differences:

Table 3: Comparison of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine with Similar Compounds

These comparisons highlight how subtle structural changes can lead to significant differences in physicochemical properties and biological activities, which is crucial for structure-based drug design and optimization. Understanding these structure-property relationships can guide the development of derivatives with improved characteristics for specific applications.

Research Findings and Current Studies

Recent Developments

Recent research on 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine and related compounds has focused on several key areas:

-

Synthesis optimization: Developing more efficient and environmentally friendly methods for synthesizing pyrazole derivatives, including the use of catalytic systems and alternative reaction conditions

-

Biological activity evaluation: Assessing the potential therapeutic applications of these compounds against various diseases, with a particular focus on antimicrobial resistance and cancer

-

Structural modifications: Exploring the effect of different substituents on the pyrazole ring to enhance biological activities and improve pharmacokinetic properties

-

Mechanistic studies: Investigating the mechanisms of action of these compounds in biological systems to better understand their therapeutic potential

-

Formulation development: Addressing challenges related to solubility, stability, and bioavailability of these compounds for pharmaceutical applications

These research efforts contribute to a deeper understanding of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine and its potential applications in various fields.

Future Research Directions

Based on the current understanding of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine and similar compounds, several promising research directions can be identified:

-

Further exploration of its antimicrobial properties, particularly against drug-resistant pathogens

-

Detailed investigation of its anticancer mechanisms and potential synergistic effects with established chemotherapeutic agents

-

Development of targeted delivery systems to enhance its therapeutic efficacy and reduce potential side effects

-

Computational studies to predict interactions with specific biological targets and guide rational drug design

-

Green chemistry approaches for more sustainable synthesis and scale-up production

-

Structure-activity relationship studies to optimize its biological activities through systematic structural modifications

-

Investigation of its potential in combination therapies to address complex diseases

These research directions highlight the multidisciplinary nature of studies on 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine, involving chemistry, biology, pharmacy, and computational sciences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume